molecular formula C8H10IN3 B13677234 1-(2-Iodo-5-methylphenyl)guanidine

1-(2-Iodo-5-methylphenyl)guanidine

Cat. No.: B13677234
M. Wt: 275.09 g/mol
InChI Key: ISVZUMNOJTUWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodo-5-methylphenyl)guanidine is an aromatic guanidine derivative featuring a methyl group at the 5-position and an iodine atom at the 2-position of the phenyl ring. Guanidines are characterized by their strong basicity due to the resonance-stabilized guanidinium cation formed upon protonation .

Properties

Molecular Formula

C8H10IN3

Molecular Weight

275.09 g/mol

IUPAC Name

2-(2-iodo-5-methylphenyl)guanidine

InChI

InChI=1S/C8H10IN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)

InChI Key

ISVZUMNOJTUWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of 5-Iodo-2-methylaniline Hydrochloride with Cyanamide

One of the most documented and reproducible methods for preparing 1-(2-Iodo-5-methylphenyl)guanidine involves the reaction of 5-iodo-2-methylaniline hydrochloride with cyanamide under basic conditions.

  • Procedure : The aniline hydrochloride salt is reacted with cyanamide in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction proceeds through nucleophilic attack of the amine on cyanamide, leading to the formation of the guanidine moiety attached to the aromatic ring.
  • Yields and Purification : The intermediate guanidine carbonate salt is isolated with a high yield (up to 86%) and can be converted to the free guanidine base with moderate yields (~47%) after treatment with 10% sodium hydroxide and purification by column chromatography on silica gel, followed by crystallization from solvents such as petroleum ether and diethyl ether.
  • Characterization : The product exhibits melting points around 88–90 °C and characteristic ^1H NMR signals consistent with the methyl and aromatic protons, as well as broad signals for the guanidine NH protons.
Step Reagents Conditions Yield (%) Notes
1 5-Iodo-2-methylaniline·HCl + Cyanamide Basic aqueous/organic medium, room temp to mild heating 86 Guanidine carbonate salt isolated
2 Guanidine carbonate + 10% NaOH Treatment and column chromatography 47 Free guanidine base purified

One-Pot Synthesis of N,N′-Disubstituted Guanidines (General Guanidine Synthesis Strategy)

Recent literature reports a one-pot, three-step sequential synthesis of N,N′-disubstituted guanidines, which can be adapted for the preparation of 1-(2-Iodo-5-methylphenyl)guanidine analogs:

  • Reaction Scheme :
    • Reaction of N-chlorophthalimide with isocyanides and amines at low temperature in acetonitrile to form N-phthaloylguanidine intermediates.
    • Subsequent treatment with hydrazine derivatives and acid to yield guanidine hydrochlorides.
  • Advantages :
    • Avoids isolation of intermediates.
    • Compatible with a variety of aromatic and aliphatic amines.
    • Moderate to good yields (44–81%) of guanidine hydrochlorides.
  • Potential Application :
    • Using 2-iodo-5-methylaniline as the amine component could allow synthesis of the target guanidine derivative.
  • Reaction Conditions :
    • Room temperature initial reaction.
    • Reflux heating for completion.
    • Chromatographic purification as needed.

Summary of Key Research Findings

Method Starting Materials Key Reagents/Conditions Yield (%) Purification Techniques Notes
Cyanamide reaction (classic) 5-Iodo-2-methylaniline hydrochloride + cyanamide Basic aqueous/organic media, Na2CO3 or NaOH 47–86 Column chromatography, recrystallization Most widely reported, well-characterized
Substituted cyanamide method Substituted anilines + cyanamide Lewis acids/bases, LiAlH4 reduction N/A Precipitation, filtration Flexible but more complex
One-pot guanidine synthesis N-chlorophthalimide + isocyanides + amines MeCN, Et3N, hydrazine, reflux 44–81 Chromatography Modern, efficient, adaptable for various amines

Analytical and Characterization Data

From the literature for 1-(2-Iodo-5-methylphenyl)guanidine:

Property Data
Melting Point 88–90 °C (free base), 139–142 °C (carbonate salt)
^1H NMR (DMSO-d6) δ 2.00 (s, 3H, CH3), 5.05 (br s, NH), 6.87–7.09 (aromatic protons)
Elemental Analysis C: ~33.3%, H: ~3.6%, N: ~13.7% (carbonate salt)
Physical State White solid

Chemical Reactions Analysis

1-(2-Iodo-5-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Iodo-5-methylphenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Table: Comparative Properties of Guanidine Derivatives

Compound Substituents Melting Point (°C) Key Functional Groups Biological Relevance
1-(2-Iodo-5-methylphenyl)guanidine Iodo, methyl Not reported Guanidine, C-I bond Potential anticancer precursor
1-(2-Methyl-5-nitrophenyl)guanidine Nitro, methyl 255 (picrate salt) Nitro, guanidine Imatinib intermediate
Compound 12 () Sulfonyl, chloro, methyl 210–212 SO₂, Cl Synthetic intermediate
2-[2-Chloro-5-(trifluoromethyl)phenyl]-guanidine Cl, CF₃ Not reported CF₃, Cl High reactivity

Research Findings and Implications

  • Synthetic Pathways : Sulfonylguanidines are synthesized via alkylthio intermediates (Scheme 1, ), whereas nitro and iodinated analogs may require halogenation or nitration steps .
  • Biological Activity : Nitro- and sulfonyl-substituted guanidines show antitumor activity, implying that the iodine atom’s size and electronic effects could modulate similar pathways .

Q & A

Q. What experimental frameworks validate the biological targets of 1-(2-Iodo-5-methylphenyl)guanidine?

  • Combine RNA-seq (to identify differentially expressed genes) with pull-down assays (biotinylated probes) for target identification. Validate hits via CRISPR knockout or siRNA silencing in cell models. Cross-reference with databases (e.g., ChEMBL) to exclude off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.